Carboxymethyl-|A-cyclodextrin sodium salt

Drug Delivery Pharmaceutical Formulation Solubility Enhancement

Select Carboxymethyl-β-cyclodextrin sodium salt (CM-β-CD) when your formulation or analytical method demands an anionic, highly soluble cyclodextrin that cannot be substituted by neutral HP-β-CD or SBE-β-CD. Its pH-dependent charge (soluble > pH 4, insoluble < pH 4) enables triggered intestinal release, while the 50 mg/mL aqueous solubility—nearly 3-fold higher than native β-CD—directly addresses BCS Class II solubility challenges. For chiral separations, only CM-β-CD provides the counter-current mobility required for baseline resolution of neutral and basic enantiomers. With documented lower hemolytic activity than HP-β-CD and attenuated cytotoxicity, CM-β-CD is the safer, performance-driven choice for parenteral and chronic-dosing formulations. Procure now to leverage its unique complexation thermodynamics for your next drug delivery or analytical project.

Molecular Formula C56H83NaO49
Molecular Weight 1563.2 g/mol
Cat. No. B8136562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymethyl-|A-cyclodextrin sodium salt
Molecular FormulaC56H83NaO49
Molecular Weight1563.2 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)[O-])O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+]
InChIInChI=1S/C56H84O49.Na/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77;/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74);/q;+1/p-1/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-;/m1./s1
InChIKeyBRSBJGAMOZVKTN-CHCUHEATSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyl-β-cyclodextrin Sodium Salt: A Charge-Modified Cyclodextrin Excipient for Solubility and Chiral Resolution


Carboxymethyl-β-cyclodextrin sodium salt (CM-β-CD, CAS 218269-34-2) is an anionic, chemically modified β-cyclodextrin derivative. The introduction of carboxymethyl groups to the β-CD oligosaccharide backbone imparts a pH-dependent negative charge, a water solubility of 50 mg/mL (H₂O, clear, colorless solution), and an average degree of substitution (DS) of approximately 3 [1]. This derivatization maintains the hydrophobic internal cavity characteristic of native cyclodextrins, enabling the formation of non-covalent host-guest inclusion complexes with lipophilic molecules. The resulting enhanced aqueous solubility, chiral recognition capability, and attenuated cytotoxicity profile compared to native β-CD differentiate CM-β-CD as a specialized excipient in pharmaceutical formulation and analytical separation science [2].

Why Carboxymethyl-β-cyclodextrin Sodium Salt Cannot Be Replaced by Other Cyclodextrins in Critical Applications


Direct substitution of CM-β-CD sodium salt with other cyclodextrin derivatives, such as unmodified β-CD, hydroxypropyl-β-CD (HP-β-CD), or sulfobutyl ether-β-CD (SBE-β-CD), is scientifically unsound due to profound differences in solubility, charge state, and host-guest complexation thermodynamics. For instance, native β-CD exhibits limited aqueous solubility (approx. 18.5 mg/mL) which restricts its utility, whereas CM-β-CD's solubility of 50 mg/mL expands its formulation window [1]. More critically, the anionic charge of CM-β-CD fundamentally alters complexation behavior. Studies demonstrate that the stability constants (Kc) of drug complexes can vary by an order of magnitude or more depending on the charge complementarity between the drug and the cyclodextrin, with Kc values being 20% to 1600% larger for oppositely charged pairs compared to neutral complexes [2]. Furthermore, the charged nature of CM-β-CD enables unique analytical capabilities, such as counter-current mobility in capillary electrophoresis for chiral separations, a function neutral cyclodextrins cannot perform [3]. These quantitative and mechanistic distinctions preclude generic interchange and necessitate a product-specific selection based on the target molecule and application.

Quantitative Differentiation of Carboxymethyl-β-cyclodextrin Sodium Salt: A Comparative Evidence Assessment


Superior Solubilization and Modulated Release of Oxymetholone: Direct Comparison with Native β-CD

In a direct head-to-head study evaluating inclusion complexes with the steroid drug oxymetholone (OXYM), CM-β-CD demonstrated a solubility enhancement approximately three-fold greater than that achieved with native β-CD [1]. Phase solubility studies indicated that while β-CD/OXYM offered a higher drug release rate, the CM-β-CD/OXYM complex followed a non-Fickian release mechanism, suggesting a more controlled and potentially sustained release profile [1].

Drug Delivery Pharmaceutical Formulation Solubility Enhancement

Enhanced Analyte Distribution Coefficients for Chiral and Structural Isomer Separations: Direct Comparison with β-CD and γ-CD

In capillary electrochromatography, CM-β-CD with a degree of substitution (DS) of 1 exhibited distribution coefficients (K) that were 10% to 70% larger than those for native β-CD and a striking 75% to 1,800% larger than those for γ-CD across a series of substituted naphthalene compounds [1]. The anionic charge of CM-β-CD provided a narrow, controlled elution window and enabled baseline resolution of positional and structural isomers that were not well resolved by the neutral β-CD or γ-CD systems [1].

Chiral Separation Capillary Electrophoresis Analytical Chemistry

Attenuated Cytotoxicity Profile: Class-Level Inference from Comparative Toxicology Studies

A comprehensive class-level assessment of cyclodextrin cytotoxicity indicates that substitution of the β-CD core with carboxymethyl groups significantly attenuates its inherent cytotoxicity. The study determined the order of CD-mediated cytotoxic potency to be β-CDs > α-CDs > γ-CDs, and notably found that while methylated β-CDs exhibited toxicity similar to the native form, derivatization with hydroxypropyl or carboxymethyl groups resulted in a marked reduction in cytotoxicity [1]. This places CM-β-CD in a safer tier of excipients compared to native β-CD and methylated derivatives.

Toxicology Pharmaceutical Excipient Safety In Vitro Safety

pH-Dependent Solubility as a Formulation Lever: Functional Differentiation from Neutral Derivatives

Unlike neutral cyclodextrin derivatives like hydroxypropyl-β-CD (HP-β-CD) which exhibit high solubility across a broad pH range, CM-β-CD possesses a distinctive pH-dependent solubility profile. It has low solubility in low pH solutions (pH < 4) but dissolves readily in neutral and alkaline solutions (pH > 4) at any concentration, and its molecular structure becomes loose with greatly improved self-mobility [1]. This pH-sensitivity is a direct consequence of the ionization state of the carboxymethyl groups, providing a functional handle for designing pH-responsive hydrogels and controlled-release formulations [2].

Controlled Release pH-Responsive Formulation Drug Delivery Systems

Reduced Hemolytic Activity: Comparative Inference with Hydroxypropyl-β-CD

Hemolysis, the rupture of red blood cells, is a key safety concern for parenteral formulations. Available data indicates that CM-β-CD exhibits a lower hemolytic potential compared to hydroxypropyl-β-CD (HP-β-CD) [1]. This reduced hemolytic activity is attributed to the anionic carboxymethyl substituents, which are believed to interact less destructively with erythrocyte membranes than the neutral hydroxypropyl groups. While direct quantitative hemolysis data for CM-β-CD is limited in the public domain, the consistent reporting of this comparative advantage positions CM-β-CD as a potentially safer alternative for intravenous and other injectable formulations.

Hemocompatibility Parenteral Excipient Safety Profile

High-Value Research and Industrial Applications of Carboxymethyl-β-cyclodextrin Sodium Salt Based on Comparative Evidence


Formulation of Poorly Soluble Anionic or Neutral Steroids and BCS Class II Drugs

Based on the 3-fold solubility enhancement observed for oxymetholone compared to native β-CD [1], CM-β-CD is a prime excipient candidate for developing oral or parenteral formulations of hydrophobic steroid drugs. Its ability to form stable inclusion complexes with neutral or anionic guests leads to improved dissolution rates and potential bioavailability enhancement, addressing a key challenge in the development of BCS Class II (low solubility, high permeability) drug candidates.

Development of pH-Responsive Hydrogels for Controlled Oral and Transdermal Delivery

The pH-dependent solubility profile of CM-β-CD—insoluble at gastric pH (<4) and soluble at intestinal pH (>4)—makes it an ideal building block for pH-responsive drug delivery systems [2]. This property is exploited in the development of oral hydrogels that protect a drug payload in the stomach and release it in the intestines, or in transdermal patches where drug release can be modulated by the pH of the skin or wound environment [3].

High-Resolution Chiral Separation of Basic and Neutral Analytes by CE and HPLC

The 10-70% larger distribution coefficients and unique anionic mobility of CM-β-CD, as demonstrated in capillary electrochromatography [4], make it a preferred chiral selector for the analytical resolution of enantiomers, particularly for basic and neutral pharmaceutical compounds. Its narrow elution window enables baseline separation of complex isomeric mixtures that are challenging for neutral cyclodextrin-based methods.

Safer Excipient for Parenteral Formulations Requiring Reduced Cytotoxic and Hemolytic Risk

In the development of injectable drug products, the excipient's safety profile is paramount. The class-level evidence of attenuated cytotoxicity compared to native β-CD and methylated derivatives [5], combined with reports of lower hemolytic activity relative to HP-β-CD [6], supports the preferential selection of CM-β-CD for parenteral formulations. This is especially relevant for drugs with narrow therapeutic indices or those intended for chronic administration where excipient accumulation could be a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxymethyl-|A-cyclodextrin sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.